Cas no 149609-87-0 (2-Furancarboxylic acid, 5-(4-fluorophenoxy)-)
2-Furancarboxylic acid, 5-(4-fluorophenoxy)- Chemical and Physical Properties
Names and Identifiers
-
- 2-Furancarboxylic acid, 5-(4-fluorophenoxy)-
- 5-(4-fluorophenoxy)furan-2-carboxylic acid
- SCHEMBL8783684
- 5-(4-Fluorophenoxy)furan-2-carboxylicacid
- AU-059/43515267
- SB61179
- 5-(4-fluorophenoxy)-2-furoic acid
- DTXSID70453488
- AKOS000276837
- 149609-87-0
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- Inchi: 1S/C11H7FO4/c12-7-1-3-8(4-2-7)15-10-6-5-9(16-10)11(13)14/h1-6H,(H,13,14)
- InChI Key: NYNALZGHLPEMTF-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)OC1=CC=C(C(=O)O)O1
Computed Properties
- Exact Mass: 222.03281
- Monoisotopic Mass: 222.03283686g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 250
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 59.7Ų
Experimental Properties
- PSA: 59.67
2-Furancarboxylic acid, 5-(4-fluorophenoxy)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM505927-1g |
5-(4-Fluorophenoxy)furan-2-carboxylicacid |
149609-87-0 | 97% | 1g |
$173 | 2023-02-02 |
2-Furancarboxylic acid, 5-(4-fluorophenoxy)- Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 2-Furancarboxylic acid, 5-(4-fluorophenoxy)-
Recent Advances in the Study of 2-Furancarboxylic acid, 5-(4-fluorophenoxy)- (CAS: 149609-87-0)
In recent years, the compound 2-Furancarboxylic acid, 5-(4-fluorophenoxy)- (CAS: 149609-87-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its furan ring and fluorophenoxy moiety, has shown promising potential in various therapeutic applications. The latest studies have focused on its synthesis, pharmacological properties, and potential as a lead compound for drug development. This research brief aims to summarize the most recent findings and their implications for the field.
One of the key areas of investigation has been the synthetic pathways for 2-Furancarboxylic acid, 5-(4-fluorophenoxy)-. Recent publications have highlighted novel methods for its efficient and scalable synthesis, which are crucial for its potential commercialization. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated a high-yield, one-pot synthesis route that reduces the number of steps and improves overall efficiency. This advancement is expected to facilitate further pharmacological evaluations and clinical studies.
Pharmacological studies have revealed that 2-Furancarboxylic acid, 5-(4-fluorophenoxy)- exhibits notable bioactivity, particularly in the context of anti-inflammatory and antimicrobial applications. A recent in vitro study conducted by researchers at the University of Cambridge showed that the compound effectively inhibits the production of pro-inflammatory cytokines in human macrophages. Additionally, its antimicrobial activity against drug-resistant bacterial strains has been documented, suggesting its potential as a novel antibiotic candidate. These findings underscore the compound's versatility and therapeutic promise.
Further investigations into the mechanism of action of 2-Furancarboxylic acid, 5-(4-fluorophenoxy)- have provided insights into its molecular targets. Computational modeling and molecular docking studies have identified potential interactions with key enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). These interactions are believed to underlie the compound's anti-inflammatory effects. Such mechanistic understanding is critical for the rational design of derivatives with enhanced potency and selectivity.
In conclusion, the latest research on 2-Furancarboxylic acid, 5-(4-fluorophenoxy)- (CAS: 149609-87-0) highlights its significant potential in drug discovery and development. Advances in synthetic methodologies, coupled with a deeper understanding of its pharmacological properties and mechanisms, position this compound as a promising candidate for further exploration. Future studies should focus on in vivo efficacy, toxicity profiling, and the development of optimized derivatives to fully realize its therapeutic applications.
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